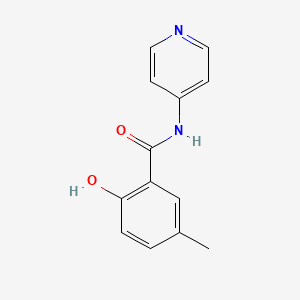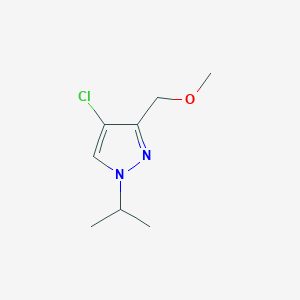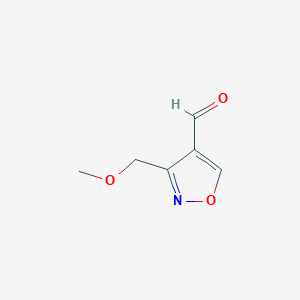
4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazine is a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They are aromatic compounds and are often used in research and industry due to their range of potential activities .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new derivatives can be synthesized in several steps, including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using various techniques such as 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied, often involving multiple steps and various reagents .Physical And Chemical Properties Analysis
Triazine derivatives are generally solid and have good solubility in polar solvents . Their physical and chemical properties can vary widely depending on their structure.Applications De Recherche Scientifique
Synthesis and Molecular Structure
An optimized synthesis and characterization of derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, including benzylic derivatives, have been developed. The synthesis process involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry acetone, facilitated by 18-crown-6-ether catalysis. This method yields compounds with good efficiency, and their structures were characterized using various spectroscopic methods, including 1H- and 13C-NMR, MS spectrum, and IR spectroscopy. The crystal structure of one such compound, crystallized from a CH3OH/CH2Cl2 diffusion solvent system, was also determined, revealing detailed intermolecular interactions and the arrangement within the crystalline matrix (Hwang et al., 2017).
Chemical Reactions and Applications
Pyrrolo[1,2-a][1,3,5]triazine Synthesis
The synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from 1,3,5-triazine-2,4(1H,3H)-diones shows moderate yields, indicating the versatility of the 1,2,4-triazine dione framework in generating novel compounds with potential applications in medicinal chemistry and material science (Traynor & Wibberley, 1974).
Biocidal Applications
Modifications of commercial polystyrene by chemically attaching triazine-dione moieties have shown to yield products with biocidal properties against bacteria such as Staphylococcus aureus, demonstrating the potential of triazine-dione derivatives in creating antimicrobial surfaces or materials (Sun et al., 1996).
Antimicrobial and Antitumor Agents
Fused 1,2,4-triazine derivatives have been synthesized and primarily screened for their antimicrobial and antitumor activity, underscoring the potential of these compounds in pharmacological applications. The structural variations and their impacts on biological activity highlight the importance of the triazine core in drug development (Abd El-Moneim et al., 2015).
Environmental Applications
Studies on the dissipation kinetics of soil-applied herbicides have included triazine derivatives, providing insights into their environmental fate and the potential for designing more eco-friendly agrochemicals (Baer & Calvet, 1999).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-4-[(4-chlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-8-9(16)15(10(17)14-13-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQHQHWAQRSNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=NNC2=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

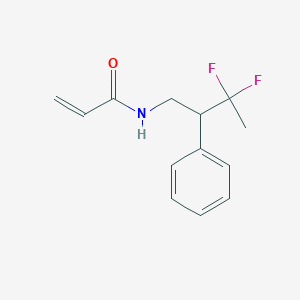
![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)
![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2726759.png)
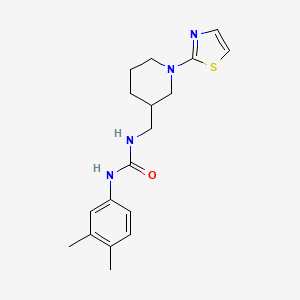
![2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2726763.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)
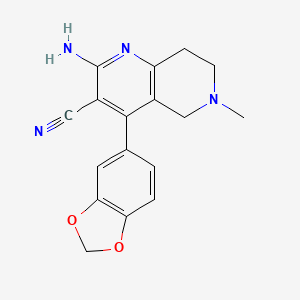
![N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
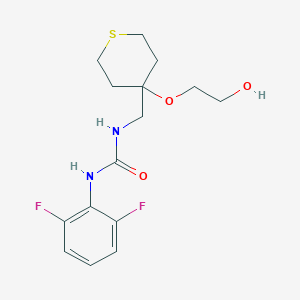
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)
